molecular formula C13H27BrOSi B15296374 Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans

Cat. No.: B15296374
M. Wt: 307.34 g/mol
InChI Key: UVNGYVXHLCEVCY-UHFFFAOYSA-N
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Description

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane is a silyl ether derivative featuring a trans-configured cyclohexyl ring substituted with a bromomethyl group at the 4-position. The tert-butyldimethylsilyl (TBS) group is attached via an ether linkage to the cyclohexyl oxygen. The "Rac" designation indicates a racemic mixture, though the trans stereochemistry of the cyclohexyl substituents is explicitly defined.

Synthetic routes for analogous TBS-protected cyclohexyl derivatives typically involve silylation reactions under anhydrous conditions. For example, describes the synthesis of structurally related silanes using n-BuLi and TBSCl in THF under nitrogen, followed by purification via column chromatography .

Properties

Molecular Formula

C13H27BrOSi

Molecular Weight

307.34 g/mol

IUPAC Name

[4-(bromomethyl)cyclohexyl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C13H27BrOSi/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12H,6-10H2,1-5H3

InChI Key

UVNGYVXHLCEVCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans typically involves the reaction of a bromomethylcyclohexane derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromomethyl and silyl reagents.

Chemical Reactions Analysis

Types of Reactions

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under suitable conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a cyclohexanone derivative.

Scientific Research Applications

Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans has several applications in scientific research:

Mechanism of Action

The mechanism by which Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans exerts its effects depends on the specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the silyl group can provide steric protection or influence the compound’s reactivity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Comparison of TBS-Protected Cyclohexyl Derivatives

Compound Name Key Substituents on Cyclohexane Functional Groups Reference
Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans 4-Bromomethyl (trans) Silyl ether, alkyl bromide Target
tert-Butyldimethyl(((1r,4r)-1-((2-methylcyclopent-1-en-1-yl)methyl)-4-(trifluoromethyl)cyclohexyl)oxy)silane 4-Trifluoromethyl, 1-(methylcyclopentenyl) Silyl ether, trifluoromethyl
tert-Butyldimethyl((4-nitrobenzyl)oxy)silane 4-Nitrobenzyl Silyl ether, nitroaromatic
[3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane 2-Bromocyclohexenyl, propargyl ether Silyl ether, alkyne, bromide

Key Observations :

  • The bromomethyl group in the target compound introduces reactivity distinct from electron-withdrawing groups like trifluoromethyl () or nitro (). For example, bromine facilitates nucleophilic substitution, whereas nitro groups enhance electrophilic aromatic substitution .
  • Cyclohexenyl derivatives (e.g., ) exhibit conjugated double bonds, altering stability and reactivity compared to saturated trans-cyclohexyl systems .

Key Observations :

  • Silyl ethers (e.g., target compound) are often synthesized under anhydrous, inert conditions (e.g., THF, Schlenk line) to prevent hydrolysis of the TBS group .
  • Reductive amination () and transition-metal-catalyzed reactions () diverge significantly from silylation strategies, highlighting the versatility of TBS-protected intermediates in diverse synthetic pathways .

Spectral and Physical Properties

Table 3: Spectral Data Comparison

Compound IR (cm⁻¹) HRMS (Observed) Reference
This compound Expected: ~1253 (Si-O-C) Not provided in evidence Target
tert-Butyldimethyl(((1r,4r)-1-((2-methylcyclopent-1-en-1-yl)methyl)-4-(trifluoromethyl)cyclohexyl)oxy)silane 1253 (Si-O-C), 1150 (C-F) 333.22207 ([M+Na]⁺)
tert-Butyl(3-((tert-butyldimethylsilyl)oxy)propyl)(1-cyanocyclohexyl)carbamate 2927 (C-H), 1646 (C=O) 335.0962 ([M]⁺)

Key Observations :

  • IR spectra for TBS-protected compounds consistently show Si-O-C stretches near 1253 cm⁻¹ (). The target compound is expected to share this feature .
  • HRMS data in and validate molecular weights with precision (<5 ppm error), a critical benchmark for confirming synthetic success .

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